molecular formula C20H18BrNO3 B5952744 6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B5952744
M. Wt: 400.3 g/mol
InChI Key: PZESVLDYLMTAJQ-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C20H18BrNO3 and a molecular weight of 400.27 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other chromene derivatives and related heterocyclic compounds.

    Biology: It has shown promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for further pharmacological studies.

    Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its observed anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the phenylbutan-2-yl group, which may result in different biological activities and chemical properties.

    2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide:

    6-bromo-2-oxo-2H-chromene-3-carboxylic acid:

The unique combination of the bromine atom, oxo group, and phenylbutan-2-yl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

6-bromo-2-oxo-N-(4-phenylbutan-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-13(7-8-14-5-3-2-4-6-14)22-19(23)17-12-15-11-16(21)9-10-18(15)25-20(17)24/h2-6,9-13H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESVLDYLMTAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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